molecular formula C18H17F6N5O B2715557 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide CAS No. 1024436-87-0

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

Cat. No.: B2715557
CAS No.: 1024436-87-0
M. Wt: 433.358
InChI Key: IKWYKNKEMCEDFX-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidinylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with chloroacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups and pyrimidinylpiperazine moiety play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: A precursor in the synthesis of the target compound.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with similar trifluoromethyl groups.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar structural motifs used in catalysis.

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide is unique due to the combination of trifluoromethyl groups and a pyrimidinylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5O/c19-17(20,21)12-8-13(18(22,23)24)10-14(9-12)27-15(30)11-28-4-6-29(7-5-28)16-25-2-1-3-26-16/h1-3,8-10H,4-7,11H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWYKNKEMCEDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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